Glycyl-L-serylglycyl-L-seryl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-serylglycyl-L-seryl-L-alanine is a peptide compound composed of glycine, serine, and alanine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-serylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield serine derivatives, while substitution reactions can produce modified peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-serylglycyl-L-seryl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Wirkmechanismus
The mechanism of action of Glycyl-L-serylglycyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application, such as its role in signaling pathways or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-seryl-L-alanine: A shorter peptide with similar amino acid composition.
Glycyl-L-alanine: A simpler dipeptide with glycine and alanine.
L-seryl-L-alanine: Another related dipeptide.
Uniqueness
Glycyl-L-serylglycyl-L-seryl-L-alanine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its chemical properties and biological activity. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
578738-90-6 |
---|---|
Molekularformel |
C13H23N5O8 |
Molekulargewicht |
377.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H23N5O8/c1-6(13(25)26)16-12(24)8(5-20)18-10(22)3-15-11(23)7(4-19)17-9(21)2-14/h6-8,19-20H,2-5,14H2,1H3,(H,15,23)(H,16,24)(H,17,21)(H,18,22)(H,25,26)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
ADGAJRVOPNTVJM-FXQIFTODSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.